molecular formula C48H66N2O4 B15294314 Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Cat. No.: B15294314
M. Wt: 735.0 g/mol
InChI Key: SOSXDUQUWXWKQR-XFCPCMSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: is a chemical compound primarily used in scientific research. It is known for its role as an intermediate and impurity in the synthesis of various pharmaceutical agents. This compound is not intended for medical or food use and is strictly for industrial or scientific purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether typically involves multiple steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are often proprietary and specific to the manufacturer. general methods involve the use of phenoxy ethers and hydroxy-tolterodine derivatives under controlled conditions to achieve the desired product .

Industrial Production Methods: : Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves the use of advanced chemical reactors and purification systems to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: : Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: : In chemistry, Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .

Biology: : In biological research, this compound is used to study the interactions and effects of similar chemical structures on biological systems. It helps in understanding the behavior of related compounds in biological environments .

Medicine: : While not used directly in medicine, it plays a crucial role in the development of pharmaceutical agents. It helps in the synthesis of drugs that target specific biological pathways .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in quality control and testing of related products .

Mechanism of Action

The mechanism of action of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether involves its conversion to active metabolites. These metabolites act as competitive antagonists at muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased bladder activity and reduced urge to urinate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is unique in its specific structure and the pathways it targets. Its ability to serve as an intermediate in the synthesis of various pharmaceutical agents sets it apart from other similar compounds .

Properties

Molecular Formula

C48H66N2O4

Molecular Weight

735.0 g/mol

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate

InChI

InChI=1S/C48H66N2O4/c1-33(2)48(52)54-47-24-22-39(30-45(47)43(41-19-15-12-16-20-41)26-28-50(36(7)8)37(9)10)32-53-46-23-21-38(31-51)29-44(46)42(40-17-13-11-14-18-40)25-27-49(34(3)4)35(5)6/h11-24,29-30,33-37,42-43,51H,25-28,31-32H2,1-10H3/t42?,43-/m1/s1

InChI Key

SOSXDUQUWXWKQR-XFCPCMSTSA-N

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.